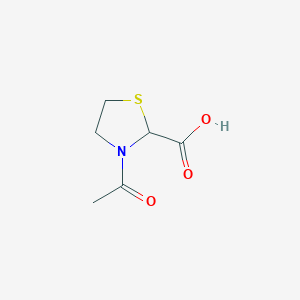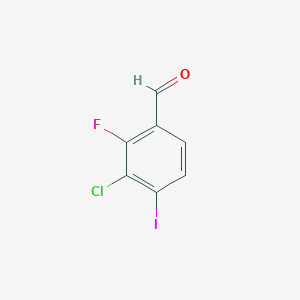
Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by a tetrahydropyridine ring structure with a tert-butyl ester group at the 4-position, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of 1,2,3,6-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridines, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to active metabolites that exert biological effects. These effects may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 1,2,3,4-tetrahydropyridine-4-carboxylate
- Tert-butyl 1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Uniqueness
Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4,11H,5-7H2,1-3H3 |
Clave InChI |
OGERXEZFQKCAMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B13510637.png)




![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid](/img/structure/B13510655.png)


![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)

![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)


![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)
